XLogP3 Lipophilicity Advantage: Boc-Protected CF₃ Derivative (XLogP3 4.1) vs. Unprotected Analog (XLogP3 2.8)
The Boc-protected target compound (CAS 1228183-72-9) exhibits a computed XLogP3 of 4.1, compared to XLogP3 2.8 for its direct unprotected analog 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1), representing a 1.3 log unit increase in lipophilicity [1][2]. This difference arises from the replacement of the N-H hydrogen bond donor (HBD count: 1 in the unprotected analog) with a Boc group (HBD count: 0 in the target), which simultaneously increases molecular weight by 100.12 g/mol (412.15 vs. 312.03) and hydrogen bond acceptor count from 4 to 6 [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and hydrogen bond donor/acceptor profile |
|---|---|
| Target Compound Data | XLogP3 = 4.1; MW = 412.15 g/mol; HBD = 0; HBA = 6; TPSA = 44.1 Ų |
| Comparator Or Baseline | CAS 1142192-57-1 (unprotected N-H analog): XLogP3 = 2.8; MW = 312.03 g/mol; HBD = 1; HBA = 4 |
| Quantified Difference | ΔXLogP3 = +1.3 (46% increase); ΔMW = +100.12 g/mol (32% increase); ΔHBD = -1; ΔHBA = +2 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, 2021.05.07 release) |
Why This Matters
The 1.3 log unit higher XLogP3 confers greater membrane permeability potential while the absence of H-bond donors eliminates N-H-mediated off-target interactions, making the Boc-protected form preferable for cell-based screening libraries where N-H-containing 7-azaindoles may exhibit confounding polypharmacology.
- [1] PubChem Compound Summary for CID 51072017, tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Computed Properties: XLogP3 = 4.1; MW = 412.15; HBD = 0; HBA = 6; TPSA = 44.1 Ų. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 46736888, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Computed Properties: XLogP3 = 2.8; MW = 312.03; HBD = 1; HBA = 4. National Center for Biotechnology Information, 2025. View Source
